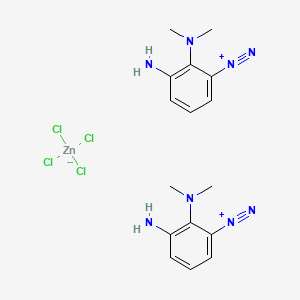

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)

Beschreibung

3-Amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2−) is a diazonium salt complex characterized by a benzenediazonium core substituted with amino (−NH₂) and dimethylamino (−N(CH₃)₂) groups. The tetrachlorozinc(2−) counterion stabilizes the positively charged diazonium moiety, likely enhancing its crystallinity and influencing solubility .

Synthesis: The compound is inferred to form via diazotization of a substituted aniline precursor (e.g., 3-amino-2-(dimethylamino)aniline) in the presence of ZnCl₂, which provides the tetrachlorozinc(2−) counterion. This method aligns with diazonium salt syntheses for analogous compounds .

Eigenschaften

CAS-Nummer |

71436-92-5 |

|---|---|

Molekularformel |

C16H22Cl4N8Zn |

Molekulargewicht |

533.6 g/mol |

IUPAC-Name |

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C8H11N4.4ClH.Zn/c2*1-12(2)8-6(9)4-3-5-7(8)11-10;;;;;/h2*3-5H,9H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI-Schlüssel |

JIDQBBOIOVOAAY-UHFFFAOYSA-J |

Kanonische SMILES |

CN(C)C1=C(C=CC=C1[N+]#N)N.CN(C)C1=C(C=CC=C1[N+]#N)N.Cl[Zn-2](Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

- 3-amino-2-(dimethylamino)aniline (the aromatic amine precursor)

- Sodium nitrite (NaNO2)

- Hydrochloric acid (HCl) or another strong acid to generate nitrous acid in situ

- Zinc chloride (ZnCl2) to form the tetrachlorozinc(2-) complex

Stepwise Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 3-amino-2-(dimethylamino)aniline in dilute HCl | 0–5 °C | Acidic medium protonates amine groups, facilitating diazotization |

| 2 | Prepare sodium nitrite solution separately | 0–5 °C | Freshly prepared to ensure reactivity |

| 3 | Slowly add sodium nitrite solution to the amine solution under stirring | 0–5 °C | Formation of diazonium ion via nitrosonium ion attack |

| 4 | Add zinc chloride solution to the reaction mixture | 0–5 °C | Zinc chloride coordinates with diazonium ion forming tetrachlorozinc(2-) complex |

| 5 | Stir and maintain temperature to stabilize the diazonium complex | 0–5 °C | Avoid warming to prevent decomposition |

Reaction Mechanism Highlights

- The nitrosonium ion (NO+) generated from nitrous acid attacks the aromatic amine nitrogen, forming an N–N bond and eventually the diazonium ion with a nitrogen triple bond.

- The tetrachlorozinc(2-) anion stabilizes the diazonium cation by coordination, enhancing salt stability and isolability.

Analytical and Research Data Supporting Preparation

Comparative Table of Preparation Parameters for Related Diazonium Zinc Complexes

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine.

Common Reagents and Conditions

Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

Azo Coupling: Phenols or aromatic amines in alkaline conditions.

Reduction: Sodium bisulfite or stannous chloride.

Major Products Formed

Aryl Halides: From Sandmeyer reactions.

Azo Compounds: From coupling reactions.

Hydrazines: From reduction reactions.

Wissenschaftliche Forschungsanwendungen

3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:

Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.

Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.

Medicine: Investigated for potential use in drug development and diagnostic assays.

Industry: Utilized in the production of pigments, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. The diazonium ion can also participate in coupling reactions to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Properties :

- Solubility: Likely sparingly soluble in common organic solvents (e.g., CHCl₃, MeOH, Et₂O) but moderately soluble in 1,4-dioxane, based on structural similarities to triazinylaminobenzoic acids .

- Stability : Diazonium salts are generally thermally unstable, but the tetrachlorozinc(2−) counterion may improve stability compared to simpler salts (e.g., chloride or sulfate).

- Applications: Potential use in azo dye synthesis, coordination chemistry, or as a reactive intermediate in organic synthesis.

Comparison with Similar Compounds

Solubility and Physical Properties

Analysis :

- In contrast, ethyl 4-(dimethylamino)benzoate exhibits superior solubility in resin formulations, enhancing its utility as a co-initiator .

- The tetrachlorozinc(2−) counterion may reduce hygroscopicity compared to simpler diazonium salts, improving handling stability.

Analysis :

- The diazonium group in the target compound enables rapid coupling reactions (e.g., azo dye synthesis), whereas DTAB’s triazine core supports stepwise functionalization for polymers .

- Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin curing due to higher electron-donating capacity, leading to superior degree of conversion (~75% vs. ~60%) .

Analysis :

Stability and Counterion Effects

The tetrachlorozinc(2−) counterion likely enhances stability compared to traditional diazonium salts (e.g., Cl⁻ or HSO₄⁻ salts) by providing a bulky, charge-delocalized structure. In contrast, DTAB’s zwitterionic structure limits its solubility but improves shelf life . Ethyl 4-(dimethylamino)benzoate lacks ionic character, making it less prone to decomposition but more volatile .

Biologische Aktivität

3-Amino-2-(dimethylamino)benzenediazonium; tetrachlorozinc(2-) is a diazonium compound that has garnered attention in various fields, including medicinal chemistry and materials science. This compound's unique properties stem from its diazonium group, which is known for its reactivity and ability to form azo compounds. The biological activity of this compound can be explored through its interactions with biological systems, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C10H14Cl3N3OZn

- Molecular Weight : 363.97 g/mol

- Solubility : Soluble in water

- Appearance : Orange to brown powder or crystals

| Property | Value |

|---|---|

| Molecular Formula | C10H14Cl3N3OZn |

| Molecular Weight | 363.97 g/mol |

| Solubility | Soluble in water |

| Color | Orange to Brown |

The biological activity of 3-amino-2-(dimethylamino)benzenediazonium; tetrachlorozinc(2-) primarily involves its ability to act as an electrophile due to the presence of the diazonium group. This characteristic allows it to participate in nucleophilic substitution reactions with various biological molecules, including proteins and nucleic acids.

- Antimicrobial Activity : Studies have indicated that diazonium compounds can exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic processes. The zinc component may enhance this activity through its known roles in biological systems, such as enzyme function and structural stability.

- Cytotoxicity : Research has shown that certain diazonium compounds can induce cytotoxic effects in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

-

Potential Therapeutic Applications :

- Cancer Treatment : Due to their cytotoxic properties, compounds like 3-amino-2-(dimethylamino)benzenediazonium are being investigated for their potential use in targeted cancer therapies.

- Antibacterial Agents : The compound's ability to disrupt bacterial membranes positions it as a candidate for developing new antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various diazonium salts, including 3-amino-2-(dimethylamino)benzenediazonium; tetrachlorozinc(2-). The results demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains, suggesting its potential use as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in cell death. Flow cytometry analysis indicated that the mode of cell death was primarily apoptotic, associated with increased levels of ROS.

Research Findings

Recent research has focused on synthesizing derivatives of diazonium compounds to enhance their biological activities. Modifications at the amino groups or altering the metal coordination have been shown to affect their reactivity and selectivity towards biological targets.

- Synthesis and Characterization : Various synthetic routes have been explored to create more potent analogs of 3-amino-2-(dimethylamino)benzenediazonium; tetrachlorozinc(2-). Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful synthesis and purity of these compounds.

- Biological Assays : Standardized assays for assessing cytotoxicity (MTT assay) and antimicrobial activity (disk diffusion method) have been employed to evaluate the efficacy of synthesized compounds against specific pathogens and cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.